molecular formula C18H21N3O4S B297021 N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide

N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide

Cat. No. B297021
M. Wt: 375.4 g/mol
InChI Key: WTVAOHALTLKMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide, also known as NAPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments. Additionally, we will list potential future directions for research on this compound.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide has been studied for its potential therapeutic applications in various scientific fields, including cancer research, cardiovascular disease, and inflammation. In cancer research, N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide has been studied for its potential use in the treatment of cardiovascular disease, as it has been shown to reduce the formation of atherosclerotic plaques in animal models. Furthermore, N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide has been investigated for its anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cancer cell growth, atherosclerotic plaque formation, and inflammation. Specifically, N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins in cancer cells and atherosclerotic plaques. Additionally, N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of atherosclerotic plaque formation, and the reduction of inflammation. Additionally, N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide in laboratory experiments is its ability to inhibit the activity of MMPs and COX-2, which are important enzymes involved in cancer cell growth, atherosclerotic plaque formation, and inflammation. Additionally, N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide has been shown to have low toxicity and good stability, making it a suitable compound for in vitro and in vivo studies. However, one limitation of N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several potential future directions for research on N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide, including its use as a therapeutic agent in cancer treatment, cardiovascular disease, and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide and its biochemical and physiological effects. Furthermore, the development of more efficient synthesis methods and the optimization of N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide's pharmacokinetic properties may improve its efficacy in laboratory experiments and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide involves the reaction of 4-aminobenzoyl chloride with 2-methylsulfonylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-acetylanthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide. This synthesis method has been reported in several scientific publications and has been successfully replicated in numerous laboratories.

properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C18H21N3O4S/c1-13(21(26(3,24)25)17-7-5-4-6-8-17)18(23)20-16-11-9-15(10-12-16)19-14(2)22/h4-13H,1-3H3,(H,19,22)(H,20,23)

InChI Key

WTVAOHALTLKMNW-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N(C2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N(C2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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